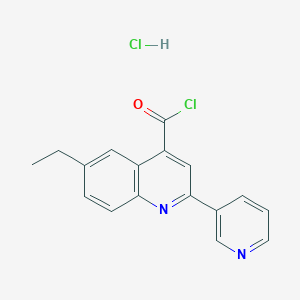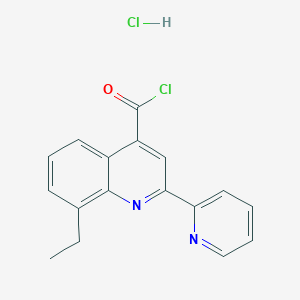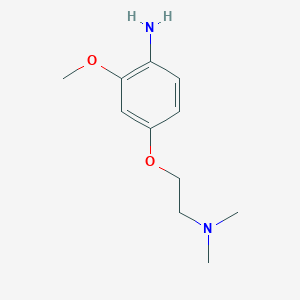
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives. This reaction yields novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones . Subsequent cyclocondensation reactions with hydrazine hydrate lead to the formation of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .
Aplicaciones Científicas De Investigación
Application in Cancer Research
- Specific Scientific Field : Cancer Research
- Summary of the Application : This compound has been used in the development of potential inhibitors for Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase. MARK4 is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases .
- Methods of Application or Experimental Procedures : Small molecules were synthesized and screened to identify potential MARK4 inhibitors. A small library of hydrazone compounds showed a considerable binding affinity to MARK4. The selected compounds were further scrutinized using an enzyme inhibition assay .
- Results or Outcomes : Two hydrazone derivatives (H4 and H19) were selected that show excellent inhibition (nM range). These compounds have a strong binding affinity for MARK4 and moderate binding with human serum albumin. Anticancer studies were performed on MCF-7 and A549 cells, suggesting H4 and H19 selectively inhibit the growth of cancer cells. The IC50 value of compound H4 and H19 was found to be 27.39 μM and 34.37 μM for MCF-7 cells, while for A549 cells it was 45.24 μM and 61.50 μM, respectively .
Application in Greenhouse Gas Absorption and Surfactants
- Specific Scientific Field : Environmental Science and Industrial Chemistry
- Summary of the Application : This compound is weakly basic and has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . It is also used extensively in surfactants, which have been evaluated as corrosion inhibitors .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in absorbing greenhouse gases and in acting as a corrosion inhibitor in surfactants .
Application in Antifungal Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of novel vanillin-chalcones and their 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives as antifungal agents .
- Methods of Application or Experimental Procedures : The precursor 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde was synthesized by alkylation of the OH group of vanillin with the 2-chloro-N,N-dimetylamine hydrochloride and K2CO3 . This was then used in the synthesis of the antifungal agents .
- Results or Outcomes : The synthesized compounds showed moderate to high activities against three dermatophytes, with MIC values between 31.25 and 62.5 µg/mL .
Application in Oilfield Operations
- Specific Scientific Field : Oil and Gas Industry
- Summary of the Application : This compound is used extensively in surfactants which have been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against Sulfate-reducing microorganisms .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in acting as a corrosion inhibitor in surfactants .
Application in Polyurethane Catalysts
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : This compound is used as a catalyst, especially for polyurethanes .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in acting as a catalyst for the production of polyurethanes .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONEWZCSGCSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


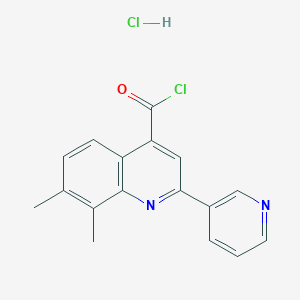
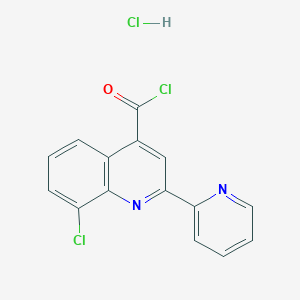
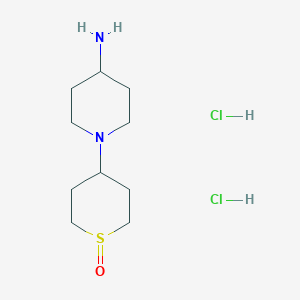
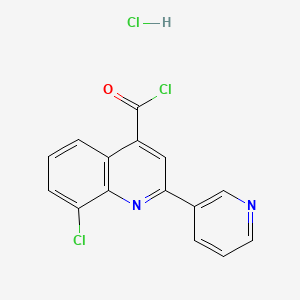
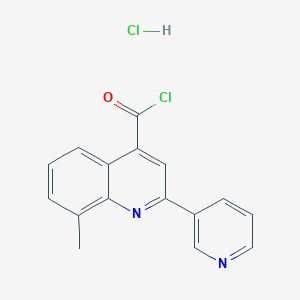
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
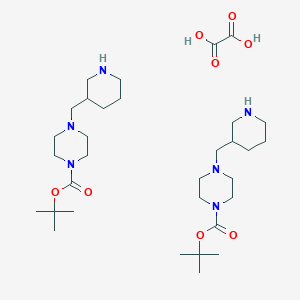
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
